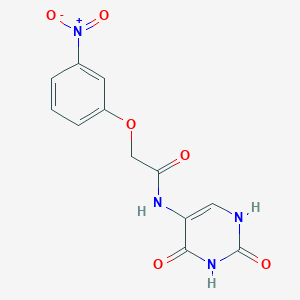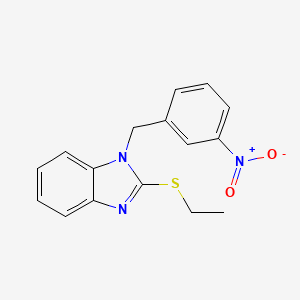![molecular formula C16H15N3S B5543372 5,5-dimethyl-3-(2-thienyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5543372.png)
5,5-dimethyl-3-(2-thienyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of triazoloisoquinolines involves several key reactions, typically starting from isoquinoline or its derivatives. For example, substituted 3-trifluoromethyl-5,6-dihydro-1,2,4-triazolo[3,4-a]isoquinolines can be obtained by reacting substituted 1-methylthio-3,4-dihydroisoquinolines with hydrazine hydrate and trifluoroacetic acid, leading to the formation of 3-perfluoroalkyl derivatives through dehydration of 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolyl)hydrazides of perfluorocarboxylic acids (Glushkov et al., 2000).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of a triazolo[3,4-a]isoquinoline core, which can be modified at various positions to yield derivatives with different properties. Crystal structure analysis can provide detailed insights into the molecular arrangement, hydrogen bonding, and other structural features critical for understanding the compound's behavior and reactivity (Sokol et al., 2001).
Chemical Reactions and Properties
Triazoloisoquinolines undergo various chemical reactions, including cyclization, methylation, and reactions with electrophiles and nucleophiles, leading to a wide range of derivatives. These reactions are crucial for exploring the chemical space around the core structure and for the synthesis of compounds with tailored properties for specific applications. For instance, the synthesis of 2-aryl-5,5-dimethyl-5,6-dihydro-1,2,4-triazolo-[3,4-a]isoquinolinium tetrafluoroborates illustrates the compound's capacity to engage in reactions leading to quaternary salts, which are precursors to N-heterocyclic carbenes (Glushkov et al., 2008).
Physical Properties Analysis
The physical properties of triazoloisoquinolines, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. For example, the crystal and molecular structures can be studied to understand the compound's behavior in solid state, which is important for material science applications and for determining conditions for storage and handling (Sokol et al., 2001).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Research has been conducted on synthesizing and analyzing the structural characteristics of compounds related to 5,5-dimethyl-3-(2-thienyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline. One study detailed the synthesis and interconversions of s-triazolo[3,4-a]isoquinolines, highlighting methods to synthesize these compounds and their derivatives through cyclization reactions and structural modifications (Sidhu, Naqui, & Iyengar, 1966). Another investigation presented paths for synthesizing 5,5-dialkyl-3-perfluoroalkyl-5,6-dihydro-1,2,4-triazolo[3,4-a]isoquinolines, focusing on obtaining substituted derivatives by reacting specific precursors with hydrazine hydrate and trifluoroacetic acid (Glushkov et al., 2000).
Potential Applications
Although direct applications of 5,5-dimethyl-3-(2-thienyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline in scientific research were not explicitly mentioned in the available literature, related compounds have been studied for their potential applications:
- Antioxidant Activity : A study on novel 1,2,3-triazole-pyrimido[4,5-c]isoquinoline hybrids synthesized in a one-pot method revealed potent antioxidant activity for some compounds, suggesting potential for therapeutic applications (Narsimha, Battula, & Nagavelli, 2018).
- Antimicrobial Studies : Another research investigated new chalcones incorporating the isoquinoline moiety, indicating antimicrobial efficacy against various bacterial strains and fungi, which could guide the development of novel antimicrobial agents (Mukhtar et al., 2022).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5,5-dimethyl-3-thiophen-2-yl-6H-[1,2,4]triazolo[3,4-a]isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3S/c1-16(2)10-11-6-3-4-7-12(11)14-17-18-15(19(14)16)13-8-5-9-20-13/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGHVNADXQPDNSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C3=NN=C(N31)C4=CC=CS4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dimethyl-3-(thiophen-2-yl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![cyclopentyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B5543292.png)

![N-{amino[(4,6-dimethyl-2-quinazolinyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B5543302.png)
![2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]-N,N-diethylacetamide](/img/structure/B5543310.png)
![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-1-naphthamide](/img/structure/B5543317.png)

![N'-(3-methoxybenzylidene)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5543329.png)

![3-phenyl-N-[4-(trifluoromethoxy)phenyl]acrylamide](/img/structure/B5543340.png)

![4-{5-[(phenylthio)methyl]-2-furoyl}-1,4-oxazepan-6-ol](/img/structure/B5543349.png)

![N-[2-(2-methoxyphenoxy)-1-methylethyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5543383.png)
![9-(2-methylthieno[3,2-d]pyrimidin-4-yl)-6-oxa-9-azaspiro[4.5]decane](/img/structure/B5543401.png)